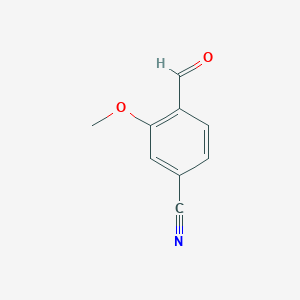

4-Formyl-3-methoxybenzonitrile

概要

説明

準備方法

Synthetic Routes and Preparation Methods

Silver Nitrate-Mediated Bromination and Hydrolysis (Reflux in Ethanol/Water)

One well-documented method involves the bromination of α,β-dibromotoluene followed by hydrolysis to yield 4-formyl-3-methoxybenzonitrile with high purity and yield.

Procedure Summary:

- A solution of silver nitrate (25.0 g, 147 mmol) in water (75 mL) is added dropwise to α,β-dibromotoluene (18.22 g, 59.74 mmol) dissolved in refluxing ethanol (300 mL).

- The mixture is maintained at reflux for 30 minutes.

- After cooling, the mixture is filtered and evaporated to dryness.

- The residue is diluted with water and extracted with ethyl acetate to isolate the product.

- The product crystallizes as a white solid with a melting point of 109–111 °C and a reported yield of 99%.

- High yield (up to 99%)

- High purity (>99% chemical purity)

- The process can be telescoped by direct use of intermediate dibromides without isolation, saving steps and costs.

- Minimal by-products due to controlled hydrolysis conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | α,β-dibromotoluene + AgNO3 in EtOH/H2O, reflux 30 min | Formation of dibromide intermediate |

| Hydrolysis and Extraction | Water addition, EtOAc extraction | This compound, white solid, 99% yield |

This method is industrially relevant and described in patent EP4286368A1 and related literature.

Oxidative Cleavage of 4-Cyano-2-methoxyphenylacrylate

Another synthetic route involves the oxidative cleavage of 4-cyano-2-methoxyphenylacrylate using sodium metaperiodate in the presence of osmium tetroxide and benzyltriethylammonium chloride.

Procedure Summary:

- 4-Cyano-2-methoxyphenylacrylate is reacted with sodium metaperiodate under catalytic osmium tetroxide and phase transfer catalyst benzyltriethylammonium chloride.

- The reaction is conducted in a water/tetrahydrofuran (THF) mixture at room temperature.

- After reaction completion, the mixture is filtered and purified, typically by recrystallization or chromatography.

- Mild reaction conditions (room temperature)

- Selective cleavage of the double bond to form the aldehyde group

- Suitable for laboratory-scale synthesis with moderate to good yields

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidative cleavage | NaIO4, OsO4 catalyst, BTEAC, H2O/THF, RT | This compound formation |

This method is more suited for research-scale synthesis due to the use of osmium tetroxide, which is toxic and expensive.

Bromination of 4-Methyl-3-methoxybenzonitrile Followed by Hydrolysis

A multi-step process starting from 4-methyl-3-methoxybenzonitrile involves:

- Bromination of the methyl group to form 3-methoxy-4-(dibromomethyl)benzonitrile.

- Hydrolysis of the dibromide intermediate to the aldehyde.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Silver nitrate-mediated bromination/hydrolysis | Silver nitrate, α,β-dibromotoluene | Reflux EtOH/H2O, 0.5 h | 99 | >99 | Industrial and lab | Telescoping possible, minimal by-products |

| Oxidative cleavage of phenylacrylate | NaIO4, OsO4, benzyltriethylammonium chloride | RT, H2O/THF | Moderate | High | Lab scale | Mild conditions, expensive/toxic reagents |

| Bromination of 4-methyl-3-methoxybenzonitrile | Bromine or NBS | Controlled hydrolysis | High | >99 | Industrial and lab | Telescoping possible, scalable |

Research Findings and Notes

- The silver nitrate method is favored for industrial synthesis due to its high yield, purity, and cost-effectiveness, particularly because the intermediate dibromide can be used directly without isolation, reducing process steps and waste.

- Oxidative cleavage methods, while effective, are less commonly used industrially due to reagent toxicity and cost but remain valuable for small-scale or research applications.

- Bromination followed by hydrolysis remains a classical approach, with recent patents emphasizing telescoping to improve efficiency and reduce costs.

- Purification techniques such as recrystallization and chromatographic methods are essential to achieve the high purity required for pharmaceutical intermediates.

- Analytical characterization typically includes melting point determination, NMR, FT-IR (notably nitrile stretch ~2220 cm⁻¹, aldehyde C=O ~1700 cm⁻¹), and HPLC or GC-MS for purity assessment.

化学反応の分析

Types of Reactions

4-Formyl-3-methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: 4-Formyl-3-methoxybenzoic acid.

Reduction: 4-Formyl-3-methoxybenzylamine.

Substitution: Various substituted benzonitriles depending on the reagents used.

科学的研究の応用

Chemistry

In the realm of chemistry, 4-formyl-3-methoxybenzonitrile serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups allow participation in various chemical transformations, such as nucleophilic additions and electrophilic substitutions.

Biology

The compound is utilized in biochemical research, particularly in studying enzyme-catalyzed reactions involving nitrile groups. Its interactions with biological targets have been investigated to understand its role in metabolic pathways. For instance, it has shown potential to modulate enzyme activities linked to metabolic disorders.

Medicine

In medicinal chemistry, this compound is explored for its pharmaceutical applications. It plays a crucial role as an intermediate in the synthesis of drugs like Finerenone, a non-steroidal mineralocorticoid receptor antagonist used for treating chronic kidney disease and heart failure . Research indicates that the compound's ability to interact with specific enzymes could lead to therapeutic advancements.

Industry

The compound is also employed in producing specialty chemicals and materials. Its reactivity allows it to be integrated into various industrial processes, enhancing product development in chemical manufacturing.

Case Studies and Research Findings

- Mechanistic Insights : Studies have demonstrated that this compound can modulate specific enzyme activities involved in metabolic pathways, suggesting potential therapeutic applications .

- Synthesis and Bioactivity : Research indicates that this compound exhibits significant biological activity, particularly in enzyme interactions that may lead to advancements in drug development for metabolic disorders.

- Comparative Analysis : Investigations comparing this compound with similar compounds reveal that its unique structure enhances both reactivity and biological activity, making it a valuable target for further research .

作用機序

The mechanism of action of 4-Formyl-3-methoxybenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

類似化合物との比較

Chemical Identity :

- IUPAC Name : 4-Formyl-3-methoxybenzonitrile

- CAS No.: 21962-45-8

- Molecular Formula: C₉H₇NO₂

- Molecular Weight : 161.16 g/mol

- Purity : ≥98% (typical commercial grade)

Physical Properties :

- Appearance : Off-white to brown crystalline solid

- Melting Point : 109–111°C

- Density : 1.18 g/cm³

- Boiling Point : 318°C

- Storage : 2–8°C (refrigerated) or room temperature, depending on supplier

Key Functional Groups :

Aldehyde (-CHO) : Enhances electrophilic reactivity for nucleophilic additions.

Methoxy (-OCH₃) : Electron-donating group influencing electronic distribution.

Cyano (-CN): Electron-withdrawing group, stabilizing aromatic systems.

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Detailed Analysis

Methyl 4-cyano-2-methoxybenzoate (CAS 84923-71-7): Structural Difference: Replaces aldehyde (-CHO) with a methyl ester (-COOCH₃). Impact: Reduced electrophilicity limits cross-coupling reactions but enhances stability for storage. Primarily used as a protected intermediate in multi-step syntheses .

3-Cyano-4-isopropoxybenzoic acid (CAS 89469-52-3): Structural Difference: Substitutes methoxy (-OCH₃) with isopropoxy (-OCH(CH₃)₂) and adds a carboxylic acid (-COOH). Impact: Increased steric bulk and acidity make it suitable for pH-sensitive reactions or coordination chemistry .

4-(3-Formylphenoxy)benzonitrile (CAS 90178-72-6): Structural Difference: Introduces a phenoxy bridge linking two aromatic rings. Impact: Extended conjugation enables applications in optoelectronics and sensor design .

4-Formyl-3-(methylsulfonyl)benzonitrile (CAS 1161921-93-2) :

- Structural Difference : Replaces methoxy (-OCH₃) with methylsulfonyl (-SO₂CH₃).

- Impact : The sulfonyl group strongly withdraws electrons, amplifying the aldehyde’s reactivity for nucleophilic attacks, useful in high-yield pharmaceutical syntheses .

Key Trends and Insights

- Electronic Effects : The presence of -CN and -CHO groups in all compounds creates electron-deficient aromatic systems, favoring electrophilic substitutions.

- Steric Considerations : Bulky substituents (e.g., isopropoxy) reduce reaction rates but improve selectivity .

- Safety Profiles : Aldehyde-containing compounds (e.g., this compound) generally exhibit higher irritancy compared to ester or carboxylic acid analogs .

生物活性

4-Formyl-3-methoxybenzonitrile is an organic compound with significant potential in biological applications, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₉H₇NO₂

Molecular Weight : 161.16 g/mol

The compound features a formyl group (-CHO) and a methoxy group (-OCH₃) attached to a benzonitrile framework. This unique structure enhances its reactivity and allows it to participate in various chemical transformations, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the following mechanisms:

- Nucleophilic Addition : The formyl group can undergo nucleophilic addition reactions, which are crucial for modifying biological molecules such as proteins.

- Enzyme Interactions : It has been studied for its role in enzyme-catalyzed reactions involving nitrile groups, which are significant in various metabolic pathways .

- Biochemical Pathways : The compound's interactions can influence biochemical pathways, potentially leading to therapeutic applications in diseases where these pathways are disrupted .

Biological Activity and Applications

Research has indicated that this compound exhibits several biological activities:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of Finerenone, a drug used to lower the risk of kidney and heart problems associated with chronic kidney disease .

- Anti-inflammatory Potential : The compound has been explored for its potential to inhibit pro-inflammatory cytokines, which are mediators of inflammation in various diseases .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Synthesis and Bioactivity :

-

Mechanistic Insights :

- Research on enzyme interactions revealed that the compound could modulate the activity of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

-

Comparative Analysis :

- Comparisons with similar compounds indicated that the unique combination of functional groups in this compound enhances its reactivity and biological activity compared to other benzonitriles lacking either the formyl or methoxy groups.

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Formylbenzonitrile | Lacks methoxy group | Less reactive |

| 3-Methoxybenzonitrile | Lacks formyl group | Limited use in aldehyde reactions |

| 4-Methoxybenzonitrile | Lacks formyl group | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-Formyl-3-methoxybenzonitrile with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent selection) to minimize by-products. Post-synthesis purification via column chromatography or recrystallization is essential. Purity verification should involve HPLC or GC-MS, with storage at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services. Spills should be neutralized with inert absorbents (e.g., vermiculite) and cleaned immediately .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., nitrile stretch at ~2220 cm⁻¹, aldehyde C=O at ~1700 cm⁻¹).

- NMR : ¹H NMR to resolve methoxy (-OCH₃, δ ~3.8–4.0 ppm) and aldehyde proton (δ ~9.8–10.0 ppm).

- UV-Vis : Analyze π→π* transitions for electronic properties.

Cross-validate data with computational simulations (e.g., DFT) for accuracy .

Advanced Research Questions

Q. How can computational methods elucidate the reactivity of this compound in drug design?

- Methodological Answer :

- Fukui Analysis : Predict nucleophilic/electrophilic sites for targeted derivatization.

- Molecular Docking : Simulate interactions with biological targets (e.g., Finerenone’s mineralocorticoid receptor) to optimize binding affinity.

- ADME Prediction : Use tools like SwissADME to assess pharmacokinetic properties early in drug development .

Q. What experimental strategies are effective for studying its role in cross-coupling reactions for material science?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to synthesize conjugated polymers.

- Reaction Monitoring : Employ in-situ NMR or LC-MS to track intermediates.

- Electronic Property Analysis : Measure charge transport via cyclic voltammetry or DFT calculations for semiconductor applications .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition) to validate activity thresholds.

- Structural-Activity Relationships (SAR) : Compare derivatives (e.g., halogenated analogs) to isolate key functional groups.

- Reproducibility Checks : Replicate experiments under controlled conditions (pH, temperature) to identify confounding variables .

特性

IUPAC Name |

4-formyl-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENVSJZOHXCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586553 | |

| Record name | 4-Formyl-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21962-45-8 | |

| Record name | 4-Formyl-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21962-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021962458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formyl-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。